4-(pyrrolidin-2-ylmethoxy)quinoline
Description
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHNICJZMLERGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-2-ylmethoxy)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoline can be reacted with pyrrolidine in the presence of a base such as sodium carbonate to yield the desired product.
Methoxy Linker Formation: The methoxy linker can be introduced by reacting the quinoline derivative with a suitable methoxy-containing reagent, such as methoxyacetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline core or the pyrrolidine ring using reagents like halogens, alkyl halides, or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-hydroxyquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that quinoline derivatives, including 4-(pyrrolidin-2-ylmethoxy)quinoline, exhibit significant anticancer properties. For instance, compounds in the quinoline family have been shown to inhibit specific receptor tyrosine kinases, such as PDGF receptors, which are implicated in cell proliferation and tumor growth. These compounds may provide useful treatments for cell proliferative disorders through their inhibitory effects on these pathways .
Antimalarial Properties
Quinoline derivatives are also recognized for their antimalarial activity. A study identified a series of quinoline-4-carboxamides that demonstrated moderate potency against Plasmodium falciparum, the causative agent of malaria. These compounds were optimized to improve their pharmacokinetic profiles, resulting in excellent oral efficacy in animal models . Although specific data on this compound's direct efficacy against malaria is limited, its structural similarity to other active quinolines suggests potential in this area.
Case Study: Antiviral Efficacy
A study highlighted the antiviral efficacy of similar quinoline derivatives, demonstrating their potential in inhibiting viral replication. Although specific data on this compound was not detailed, the findings suggest a broader applicability of quinoline compounds in antiviral therapies .
Case Study: Inhibition of Enzyme Activity
Research has shown that certain pyrrolidine analogs possess significant inhibitory effects on key enzymes involved in cancer progression and inflammation. This suggests that this compound could be explored for similar activities, potentially leading to new therapeutic strategies .
Data Tables
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The 4-position of quinoline is a critical site for modulating biological activity. Below is a comparison of key analogs:
Key Observations :
- Pyrrolidine vs.
- Methoxy vs.
- Adamantyl Substituents: Bulky adamantyl groups (e.g., in 4-(adamantan-1-yl)quinoline) improve lipophilicity and membrane penetration, crucial for antituberculosis activity, whereas pyrrolidinylmethoxy balances hydrophilicity and moderate bulk .
Novelty and Database Presence
Biological Activity
4-(Pyrrolidin-2-ylmethoxy)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives have been extensively studied for their diverse biological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a quinoline core substituted with a pyrrolidine moiety. The structural characteristics of quinolines contribute to their ability to interact with multiple biological targets, enhancing their therapeutic potential. The presence of the pyrrolidine group may also influence the compound's pharmacokinetics and bioactivity.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain quinoline compounds inhibited the growth of human pancreatic cancer cell lines, showcasing their potential as effective anticancer agents . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PANC-1 | 5.0 | Akt pathway inhibition |
| Quinoline Derivative A | ASPC-1 | 3.5 | Induction of apoptosis |
| Quinoline Derivative B | MCF-7 | 4.2 | Cell cycle arrest |
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium falciparum. A series of studies have reported that specific modifications to the quinoline structure can enhance efficacy against malaria parasites. For example, compounds with a similar structure to this compound have shown promising results in inhibiting P. falciparum growth in vitro .
Table 2: Antimalarial Efficacy of Quinoline Compounds
| Compound | EC50 (nM) | Target |
|---|---|---|
| This compound | 120 | Translation elongation factor 2 |
| Quinoline Derivative C | 80 | Hemoglobin degradation |
| Quinoline Derivative D | 150 | Inhibition of heme polymerization |
Antimicrobial Activity
The antimicrobial properties of quinolines have also been documented, with several studies highlighting their effectiveness against various bacterial strains. The incorporation of functional groups such as pyrrolidine has been shown to enhance antimicrobial activity by improving solubility and membrane permeability .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli (ATCC 8739) | 25 µg/mL |
| Quinoline Derivative E | S. aureus (ATCC 25923) | 15 µg/mL |
| Quinoline Derivative F | K. pneumoniae (ATCC 10031) | 30 µg/mL |
Case Studies
Several case studies have explored the biological activity of quinoline derivatives in clinical and preclinical settings:
- Anticancer Study : A recent study evaluated the effects of a series of quinolines on pancreatic cancer cells, demonstrating that modifications at the C-4 position significantly enhanced anticancer potency through Akt pathway inhibition .
- Antimalarial Investigation : Another investigation focused on the efficacy of modified quinolines against malaria parasites, revealing that certain derivatives displayed low nanomolar potency and were effective in vivo in mouse models .
- Antimicrobial Research : A study assessed the antimicrobial effects of various quinolone compounds, indicating that structural modifications could lead to increased activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
